molecular formula C26H33N5O B2718422 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923113-47-7

4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B2718422
CAS No.: 923113-47-7
M. Wt: 431.584
InChI Key: YPBFPLDXZNDMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a chemical compound with the linear formula C21H28N2O . It has a molecular weight of 324.47 . This compound is used in scientific research and exhibits unique properties that make it valuable for various applications, including drug discovery, organic synthesis, and material science.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Implications

Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), has focused on their widespread use in industrial applications and potential environmental and health impacts. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, and human tissues. Studies suggest that some SPAs may exhibit toxicity, including hepatic toxicity and endocrine-disrupting effects. Future research is recommended to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review covers the application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting its role in producing structurally diverse compounds that are significant in natural products and therapeutic agents (Philip et al., 2020).

Environmental Behavior of Ethers

The biodegradation and environmental fate of ethers such as ethyl tert-butyl ether (ETBE) have been studied, focusing on their persistence and degradation pathways in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, with research suggesting potential pathways and environmental behaviors of these compounds. This area of study is crucial for understanding the environmental impact of fuel additives and developing strategies for pollution mitigation (Thornton et al., 2020).

Properties

IUPAC Name

4-tert-butyl-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O/c1-7-31(8-2)23-17-18(3)27-25(30-23)29-22-15-13-21(14-16-22)28-24(32)19-9-11-20(12-10-19)26(4,5)6/h9-17H,7-8H2,1-6H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFPLDXZNDMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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